3-(Diphenylmethylene)quinuclidine hydrochloride
Overview
Description
3-(Diphenylmethylene)quinuclidine hydrochloride is a chemical compound with the molecular formula C20H22ClN and a molecular weight of 311.858 g/mol . It is known for its versatile applications in various fields, including chemistry and medicine. The compound is characterized by its unique structure, which includes a quinuclidine core substituted with a diphenylmethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Diphenylmethylene)quinuclidine hydrochloride typically involves the reaction of quinuclidine with benzophenone under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-(Diphenylmethylene)quinuclidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinuclidine derivatives.
Reduction: Reduction reactions can convert the compound into different quinuclidine-based structures.
Substitution: The compound can undergo substitution reactions, where the diphenylmethylene group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinuclidine ketones, while reduction can produce quinuclidine alcohols .
Scientific Research Applications
3-(Diphenylmethylene)quinuclidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including the reduction of nitroarenes.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Diphenylmethylene)quinuclidine hydrochloride involves its interaction with specific molecular targets. The compound is known to interact with neurotransmitter receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets are still under investigation, but it is believed to affect cholinergic and dopaminergic systems .
Comparison with Similar Compounds
- 2-(2-Chlorobenzylidene)quinuclidin-3-one hydrochloride
- 2-(4-Methoxybenzylidene)quinuclidin-3-ol hydrochloride
- 3-Quinuclidone hydrochloride
- 3-Quinuclidinol hydrochloride
Comparison: 3-(Diphenylmethylene)quinuclidine hydrochloride stands out due to its unique diphenylmethylene substitution, which imparts distinct chemical and biological properties. Compared to other quinuclidine derivatives, it exhibits different reactivity patterns and potential therapeutic applications .
Properties
IUPAC Name |
3-benzhydrylidene-1-azabicyclo[2.2.2]octane;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N.ClH/c1-3-7-17(8-4-1)20(18-9-5-2-6-10-18)19-15-21-13-11-16(19)12-14-21;/h1-10,16H,11-15H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJQAIFPDHWBYPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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